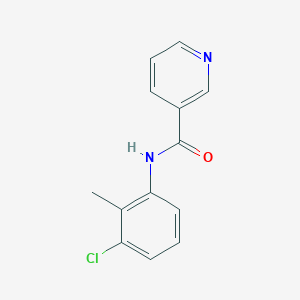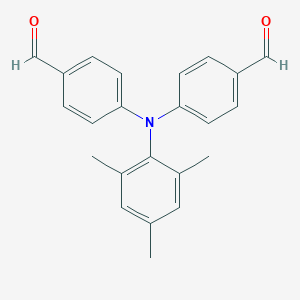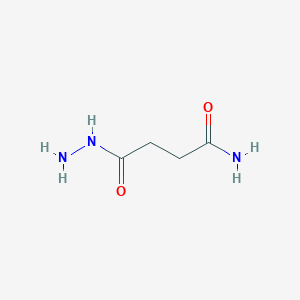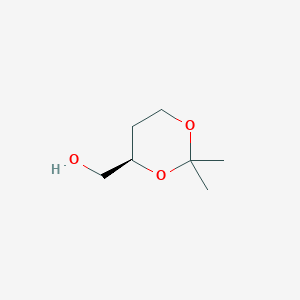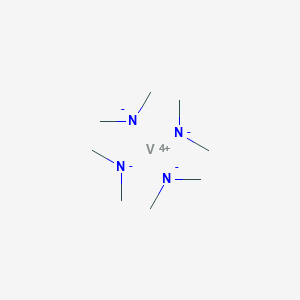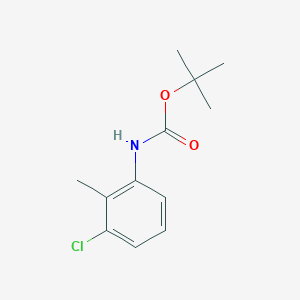
tert-butyl N-(3-chloro-2-methylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-butyl N-(3-chloro-2-methylphenyl)carbamate” is a chemical compound with the molecular formula C12H16ClNO2 . It is a derivative of carbamate and has been studied for its potential anti-inflammatory activity .
Synthesis Analysis
The synthesis of tert-butyl N-(3-chloro-2-methylphenyl)carbamate derivatives involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents . This process yields a series of new compounds .Molecular Structure Analysis
The molecular structure of “tert-butyl N-(3-chloro-2-methylphenyl)carbamate” can be represented by the InChI code: InChI=1S/C12H16ClNO2/c1-8-9(13)6-5-7-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) . The compound has a molecular weight of 241.71 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-butyl N-(3-chloro-2-methylphenyl)carbamate” include a molecular weight of 241.71 g/mol, a topological polar surface area of 38.3 Ų, and a complexity of 250 . The compound also has a rotatable bond count of 3 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Preparation and Reaction Mechanisms : The compound is involved in complex organic synthesis processes, such as Diels-Alder reactions, which are fundamental in constructing cyclic compounds. These reactions are pivotal in synthesizing various heterocyclic and carbocyclic structures, showcasing the versatility of tert-butyl N-(3-chloro-2-methylphenyl)carbamate in organic chemistry (Padwa, Brodney, & Lynch, 2003). Additionally, its derivatives have been synthesized and structurally characterized, indicating strong and weak hydrogen bonds playing a significant role in their molecular assembly, which has implications for material science and molecular engineering (Das et al., 2016).
Structural Characterization and Analysis
- Crystallography and Molecular Interaction : The compound and its derivatives have been examined through single crystal X-ray diffraction, revealing insights into their molecular environments, hydrogen bonding, and assembly into three-dimensional architectures. Such studies are crucial for understanding the molecular basis of material properties and designing new materials with desired characteristics (Das et al., 2016).
Environmental and Green Chemistry
- Degradation and Environmental Implications : Research on the degradation of tert-butyl carbamates, including tert-butyl N-(3-chloro-2-methylphenyl)carbamate, provides insight into environmentally benign deprotection reactions. Such studies are significant for developing sustainable and green chemistry protocols, minimizing harmful byproducts, and understanding the environmental fate of these compounds (Li et al., 2006).
Theoretical and Computational Chemistry
- Computational Studies : Theoretical investigations into the vibrational frequencies, molecular geometry, and electronic properties of tert-butyl carbamate derivatives have been conducted using density functional theory (DFT) and other computational methods. These studies provide valuable insights into the molecular behavior, reactivity, and stability of these compounds, which are relevant for their application in various chemical reactions and as intermediates in the synthesis of more complex molecules (Sert et al., 2014).
Direcciones Futuras
The future directions for the study of “tert-butyl N-(3-chloro-2-methylphenyl)carbamate” could involve further exploration of its anti-inflammatory activity and potential applications in the treatment of inflammation-related diseases . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and mechanism of action.
Propiedades
IUPAC Name |
tert-butyl N-(3-chloro-2-methylphenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-8-9(13)6-5-7-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFRZWSIYKXLRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406849 |
Source


|
| Record name | tert-Butyl (3-chloro-2-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(3-chloro-2-methylphenyl)carbamate | |
CAS RN |
129822-39-5 |
Source


|
| Record name | tert-Butyl (3-chloro-2-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

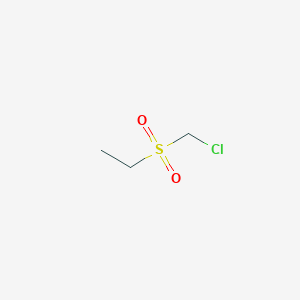
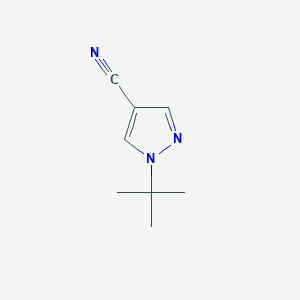
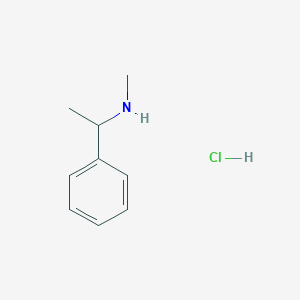
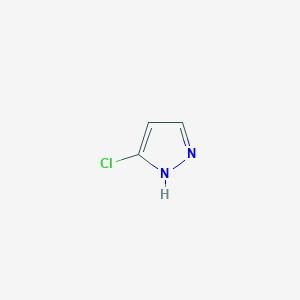
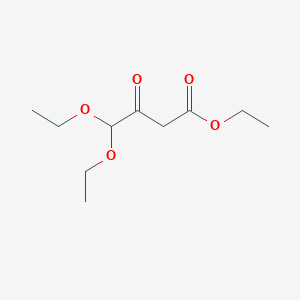
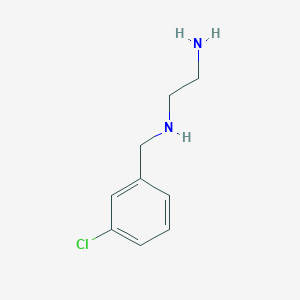
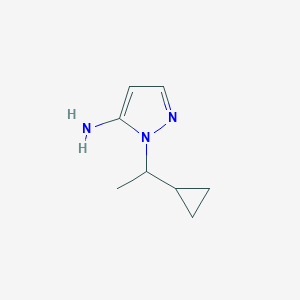
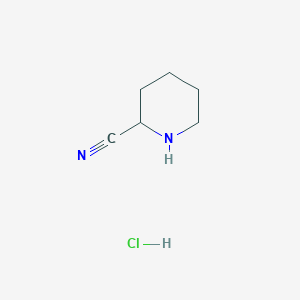
![(2z)-1-[(6-Chloropyridin-3-Yl)methyl]imidazolidin-2-Imine](/img/structure/B178562.png)
